![molecular formula C19H20N2O3S B2723855 5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one CAS No. 439096-07-8](/img/structure/B2723855.png)
5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one
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Description
5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
The synthesis of imidazole derivatives, including 5-methyl-1-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one, involves green, one-pot, solvent-free methods using Brønsted acidic ionic liquids as catalysts. These methods are efficient and environmentally friendly, highlighting the role of these compounds in promoting sustainable chemistry practices (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010). Additionally, imidazolium-based ionic liquids have been applied as reagents for the nitration of aromatic compounds, demonstrating their utility in facilitating chemical transformations in acidic media (Zolfigol et al., 2012).
Material Science
In material science, derivatives of this compound have been incorporated into the design of anion exchange membranes for alkaline fuel cells. These membranes exhibit high ionic conductivity and stability, essential for efficient fuel cell operation (Yang et al., 2014). The structural versatility of imidazolium salts also contributes to the development of hydrophobic, highly conductive ambient-temperature molten salts, which are promising materials for various technological applications, including electrolytes in energy storage devices (Bonhôte et al., 1996).
properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1H-imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-4-8-16(9-5-13)21-15(3)18(20-19(21)22)12-25(23,24)17-10-6-14(2)7-11-17/h4-11H,12H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULKKXPCAAXXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(NC2=O)CS(=O)(=O)C3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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